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Compound of Interest

Compound Name: 1-Chloro-1-nitropropane

Cat. No.: B165096 Get Quote

Introduction: 1-Chloro-1-nitropropane (CAS No. 600-25-9) is an organohalogen and nitro

compound with the molecular formula C₃H₆ClNO₂.[1] As a functionalized alkane, its structural

elucidation and purity assessment rely heavily on modern spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This guide provides a comprehensive overview of the available and

predicted spectroscopic data for 1-chloro-1-nitropropane, alongside detailed experimental

protocols relevant to its analysis. This document is intended for researchers and scientists in

organic synthesis and drug development.

Spectroscopic Data Summary
The following sections summarize the core spectroscopic data for 1-chloro-1-nitropropane.

While experimental spectra are referenced in databases, specific peak assignments are not

always publicly available. Therefore, where explicit experimental data is unavailable, predicted

values based on established spectroscopic principles and data from analogous compounds are

provided and noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a

molecule. For 1-chloro-1-nitropropane (CH₃CH₂CH(Cl)NO₂), three distinct proton and carbon

environments are expected.
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Table 1: ¹H NMR Data for 1-Chloro-1-nitropropane (Note: Specific experimental data is not

readily available. Values are predicted based on the effects of chloro- and nitro- functional

groups.)

Labeled
Proton

Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity
Coupling
Constant (J,
Hz) (Predicted)

Integration

Hc (-CH₃) ~1.1 Triplet (t) ~7.4 3H

Hb (-CH₂-) ~2.2 Multiplet (m) - 2H

Ha (-CH(Cl)NO₂) ~5.5 - 6.0 Triplet (t) ~7.2 1H

Prediction Rationale: The methine proton (Ha) is attached to a carbon bearing two strongly

electron-withdrawing groups (Cl and NO₂), causing a significant downfield shift. The methylene

protons (Hb) are adjacent to this deshielded center, and the terminal methyl protons (Hc) are

the most shielded, appearing furthest upfield.[2][3]

Table 2: ¹³C NMR Data for 1-Chloro-1-nitropropane (Note: Specific experimental data is not

readily available. Values are predicted based on established chemical shift ranges.)

Labeled Carbon Chemical Shift (δ, ppm) (Predicted)

CH₃ (C3) ~10 - 15

-CH₂- (C2) ~25 - 35

-CH(Cl)NO₂ (C1) ~85 - 100

Prediction Rationale: The carbon atom (C1) bonded to both chlorine and the nitro group is

heavily deshielded and is expected to appear significantly downfield.[1] General chemical shift

tables suggest carbons attached to a chlorine atom appear in the 30-60 ppm range, while

those attached to a nitro group appear in the 60-90 ppm range; the cumulative effect places

this carbon further downfield.[4] The remaining alkyl carbons appear in their typical upfield

regions.[5]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-chloro-1-nitropropane is dominated by strong absorptions from the nitro (NO₂) group.

Table 3: Principal IR Absorption Bands for 1-Chloro-1-nitropropane

Wavenumber (cm⁻¹) Intensity Assignment

~2980 - 2880 Medium C-H (sp³) Stretching

~1565 Strong NO₂ Asymmetric Stretching

~1380 Strong NO₂ Symmetric Stretching

~1465 Medium C-H Bending

~800 - 600 Medium-Strong C-Cl Stretching

Data Interpretation: The most characteristic peaks are the strong asymmetric and symmetric

stretches of the nitro group, which are definitive for nitroalkanes.[6][7] The presence of a

carbon-chlorine bond is indicated by a band in the lower wavenumber "fingerprint" region.[8][9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The molecular weight of 1-chloro-1-nitropropane is 123.54 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 1-Chloro-1-nitropropane (Note: Experimental

mass spectrum for this specific isomer is not readily available. Fragmentation is predicted

based on molecular structure.)
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m/z Ion (Predicted) Notes

123 / 125 [CH₃CH₂CH(Cl)NO₂]⁺˙

Molecular ion (M⁺˙). The two

peaks appear in an

approximate 3:1 intensity ratio

due to the natural abundance

of ³⁵Cl and ³⁷Cl isotopes.

88 [M - Cl]⁺ Loss of a chlorine radical.

77 / 79 [M - NO₂]⁺

Loss of a nitro group radical.

The isotopic pattern for

chlorine remains.

46 [NO₂]⁺ Nitro group fragment.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-chloro-
1-nitropropane.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-chloro-1-nitropropane.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as

an internal standard (0.0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

The sample is inserted into the magnet, and the field is locked onto the deuterium signal of

the solvent.
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The magnetic field is shimmed to achieve optimal homogeneity, ensuring sharp,

symmetrical peaks.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

A standard pulse program for proton NMR is used.

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

A standard proton-decoupled pulse program is used to provide a spectrum with single

lines for each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer acquisition time are required.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.

FTIR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

As 1-chloro-1-nitropropane is a liquid, a simple thin-film method is effective.[1]

Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.
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Instrument Setup:

The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample compartment is collected to subtract signals

from atmospheric CO₂ and water vapor.

Data Acquisition:

Place the prepared salt plate assembly into the sample holder in the spectrometer.

Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

The resulting spectrum is displayed in terms of percent transmittance versus wavenumber

(cm⁻¹).

Major absorption bands are identified and their wavenumbers recorded.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

For a volatile liquid like 1-chloro-1-nitropropane, direct injection via a heated probe or,

more commonly, introduction through a Gas Chromatography (GC) system (GC-MS) is

used.

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

ethyl acetate) is prepared.

A small volume (e.g., 1 µL) is injected into the GC, which separates the compound from

the solvent and any impurities before it enters the mass spectrometer.

Ionization:
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The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)

in the ion source. This process, known as Electron Ionization (EI), creates a positively

charged molecular ion (M⁺˙) and various fragment ions.

Mass Analysis:

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge (m/z) ratio.

Detection and Data Processing:

An electron multiplier detects the ions.

The instrument software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

The molecular ion peak and major fragment peaks are identified.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-chloro-1-nitropropane.
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Caption: General workflow for spectroscopic analysis from sample to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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